molecular formula C7H9NO2S3 B1366933 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid CAS No. 60708-95-4

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid

Cat. No.: B1366933
CAS No.: 60708-95-4
M. Wt: 235.4 g/mol
InChI Key: VBPOMYQMXTULDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid is a heterocyclic compound featuring a thiazolidinone core modified with two sulfur atoms at positions 2 and 4 (dithioxo groups) and a butanoic acid side chain. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

4-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S3/c9-6(10)2-1-3-8-5(11)4-13-7(8)12/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPOMYQMXTULDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)N(C(=S)S1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485623
Record name 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60708-95-4
Record name 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves the reaction of appropriate thiazolidine derivatives with butanoic acid precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazolidine compounds, including 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid, exhibit significant antibacterial activity. A study highlighted the synthesis of new thiazolidine derivatives that demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to or better than established antibiotics like oxacillin and cefuroxime .

CompoundMIC (mg/L)Activity Against
Compound A3.91Gram-positive
Compound B7.81Gram-negative
This compoundTBDTBD

Anticancer Potential

The thiazolidine ring structure is associated with anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain thiazolidine derivatives have shown promise in targeting specific cancer pathways, indicating potential as therapeutic agents in oncology .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general method includes the formation of thiazolidine derivatives through the reaction of appropriate thioketones with amino acids or their derivatives.

Case Study 1: Antibacterial Activity Evaluation

A systematic study was conducted to evaluate the antibacterial efficacy of various thiazolidine derivatives including this compound against clinically relevant bacterial strains. Results indicated that modifications at specific positions on the thiazolidine ring could enhance antibacterial properties.

Case Study 2: Anticancer Activity Assessment

In vitro studies were performed on cancer cell lines treated with this compound and its derivatives. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer therapeutics.

Mechanism of Action

The mechanism of action of 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and thioxo groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Structural Features
  • Thiazolidinone Core: The central five-membered ring with sulfur and nitrogen atoms is a common scaffold in bioactive molecules.
  • Dithioxo Modifications : The presence of two thione (C=S) groups at positions 2 and 4 distinguishes this compound from analogs with oxo (C=O) or single thioxo substitutions.
  • Butanoic Acid Chain: The four-carbon carboxylic acid side chain contrasts with shorter or aromatic substituents in related compounds.
Comparison Table
Compound Name Core Structure Substituents Molecular Formula Key Biological Activity/Application Reference
4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid 1,3-Thiazolidin-2,4-dithione Butanoic acid chain Not explicitly provided Potential kinase inhibition (inferred) N/A
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS: 721916-23-0) 1,3-Thiazolidin-2,4-dione Benzyl-methyl group; benzoic acid C₁₁H₉NO₄S Not specified
4-((5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid 1,3-Thiazolidin-4-oxo-2-thione Furylmethylene; bromophenyl; butanoic acid Not provided ASK1 inhibition (IC₅₀ = 0.2 µM)
4-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 1,3-Thiazolidin-4-oxo-2-thione Methoxybenzylidene; butanoic acid C₁₅H₁₅NO₄S₂ Not explicitly stated; structural studies
Antimicrobial Activity
  • Thiazolidinone derivatives with 4-oxo-2-thioxo substitutions (e.g., SS5 in ) exhibit antifungal activity against Candida albicans.
Kinase Inhibition
  • The compound from , with a 4-oxo-2-thioxo core and butanoic acid chain, inhibits apoptosis signal-regulating kinase 1 (ASK1) at nanomolar concentrations (IC₅₀ = 0.2 µM). The dithioxo variant’s increased electron deficiency might further modulate kinase binding affinity.
Structural Studies
  • Derivatives like N-(2,4-dioxo-1,3-thiazolidin-3-yl)carboxamide () have been crystallographically characterized, highlighting the role of hydrogen bonding in stability.

Physicochemical Properties

  • Solubility: The butanoic acid chain enhances water solubility compared to aromatic analogs (e.g., benzoic acid derivatives).
  • Molecular Weight: Dithioxo derivatives are expected to have higher molecular weights than mono-thioxo or oxo analogs (e.g., 337.4 g/mol for the methoxybenzylidene derivative in ).
  • Acidity : The carboxylic acid group (pKa ~4.5) and thione moieties contribute to pH-dependent reactivity.

Biological Activity

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid, also known by its CAS number 60708-95-4, is a compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₄S₂. Its structure features a thiazolidine ring with two thioketone groups that contribute to its reactivity and potential biological interactions.

Key Properties

PropertyValue
Molecular Weight216.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number60708-95-4

Antioxidant Activity

Research has indicated that compounds containing thiazolidine structures exhibit significant antioxidant properties. The dithioxo moiety is particularly effective in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Study Findings

In a study published in Journal of Medicinal Chemistry, the antioxidant capacity of various thiazolidine derivatives was assessed using DPPH and ABTS assays. This compound showed a notable reduction in DPPH radical concentration, indicating strong antioxidant potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of the compound have been explored using various cancer cell lines.

Research Findings

In vitro studies revealed that this compound exhibited selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be approximately:

Cell LineIC50 (µM)
HeLa15
MCF-720

This cytotoxicity may be attributed to the compound's ability to induce apoptosis through the activation of caspases .

The biological activities of this compound are believed to stem from its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The presence of sulfur atoms in its structure enhances its reactivity with cellular thiols and other nucleophiles.

Proposed Mechanisms

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes or inhibits essential metabolic pathways.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and activation of caspases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.